An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-ethynylphenol (also known as 4-hydroxyphenylacetylene), a versatile bifunctional molecule of significant interest in medicinal chemistry, polymer science, and materials research. We will delve into its core physicochemical properties, explore robust synthetic methodologies, analyze its reactivity profile, and highlight its key applications, grounding all claims in authoritative scientific literature.
Core Molecular Profile and Physicochemical Properties
4-Ethynylphenol (CAS No. 2200-91-1) is an aromatic compound featuring a hydroxyl group and a terminal alkyne moiety on a benzene ring in a para configuration. This unique arrangement of a nucleophilic phenol and a reactive ethynyl group makes it a highly valuable building block in organic synthesis.[1][2] The presence of these two distinct functional groups allows for sequential and orthogonal chemical modifications, providing a gateway to a wide array of complex molecular architectures.
The physical and chemical properties of 4-ethynylphenol are summarized below. It is typically a clear yellow liquid or a low-melting solid that can decompose rapidly when pure and exposed to air or light, necessitating specific storage conditions.[3][4]
| Property | Value | Source(s) |
| CAS Number | 2200-91-1 | [2][3][5] |
| Molecular Formula | C₈H₆O | [2][3][6] |
| Molecular Weight | 118.13 g/mol | [2][3][6] |
| Boiling Point | 216.2°C at 760 mmHg | [3][6] |
| Flash Point | 97°C | [3][6] |
| Density | 1.12 g/cm³ | [3][6] |
| IUPAC Name | 4-ethynylphenol | [3][5] |
| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | [2] |
| Appearance | Clear yellow liquid | [3] |
Synthesis Methodologies: The Sonogashira Coupling Approach
The most prevalent and efficient method for synthesizing 4-ethynylphenol is the Sonogashira cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper(I) complexes.[9][10]
From a practical standpoint, direct coupling with 4-iodophenol can be challenging due to the reactivity of the unprotected hydroxyl group. Therefore, a more reliable and commonly employed strategy involves a two-step process:
-
Protection & Coupling: The phenolic hydroxyl group of a starting material like 4-iodophenol is first protected. A common protecting group is the tetrahydropyranyl (THP) ether. The protected aryl iodide is then subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA).
-
Deprotection: The silyl protecting group on the alkyne and the protecting group on the phenol are subsequently removed to yield the final product. The TMS group can often be removed in situ or in a separate step with a mild base like potassium carbonate or a fluoride source.[4]
Caption: General workflow for the synthesis of 4-ethynylphenol.
Exemplary Laboratory Protocol: Synthesis via Deprotection
This protocol is adapted from a procedure for the deprotection of a silyl-protected precursor.[4] The causality behind this choice is that the precursor, 4-((trimethylsilyl)ethynyl)phenol, is often more stable and commercially available, simplifying the overall process.
Objective: To synthesize 4-ethynylphenol by removing the trimethylsilyl (TMS) protecting group.
Materials:
-
4-((trimethylsilyl)ethynyl)phenol
-
Methanol (MeOH)
-
1N Aqueous Potassium Hydroxide (KOH)
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve the starting material, p-[(trimethylsilyl)ethynyl]-phenol, in a 1:1 mixture of methanol and 1N aqueous KOH solution.[4]
-
Stir the solution at room temperature for approximately 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous residue by adding 1N HCl until the pH is acidic.
-
Extract the product from the aqueous layer into diethyl ether (3x volumes).
-
Combine the organic extracts and wash sequentially with water (2x) and then with saturated sodium chloride solution (1x).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crucial Note: The resulting 4-ethynylphenol is an oil that can decompose rapidly.[4] It should be used immediately in the next synthetic step or stored under stringent inert conditions.
Reactivity and Chemical Behavior
The utility of 4-ethynylphenol stems from its three distinct reactive sites, which can be addressed with high selectivity. This trifunctional nature makes it an exceptionally versatile building block.[1]
Caption: Key reactive sites and associated reactions of 4-ethynylphenol.
-
Terminal Alkyne: The ethynyl group is arguably the most versatile handle.
-
Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole linkages. This reaction is widely used in bioconjugation and drug discovery.[1]
-
Sonogashira Coupling: The terminal alkyne can itself be a substrate in further Sonogashira couplings, allowing for the extension of the conjugated system.[1]
-
Cyclotrimerization: In the presence of catalysts like cobalt complexes, three molecules of 4-ethynylphenol can undergo a [2+2+2] cyclotrimerization to regioselectively form 1,3,5-triarylbenzene derivatives.[3]
-
-
Phenolic Hydroxyl: The -OH group is acidic and nucleophilic.
-
Esterification/Etherification: It can be easily converted into esters or ethers, which is useful for prodrug strategies or for modifying the molecule's solubility and electronic properties.
-
-
Aromatic Ring: The benzene ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic aromatic substitution, primarily at the positions ortho to the hydroxyl group.
-
Mannich Reaction: It can undergo Mannich reactions, demonstrating the reactivity of the aromatic core.[3]
-
Applications in Research and Development
Drug Discovery and Medicinal Chemistry
4-Ethynylphenol is a valuable scaffold for the synthesis of biologically active compounds. Its ability to act as a rigid linker and engage in specific interactions (e.g., hydrogen bonding via the phenol, π-stacking via the ring) makes it a privileged fragment in drug design.
A notable application is in the development of protein kinase inhibitors . Many kinase inhibitors feature a "hinge-binding" motif, and the phenol group can serve as a critical hydrogen bond donor. The alkyne provides a vector for elaborating the molecule to access other pockets of the enzyme's active site or to attach solubility-enhancing groups. For instance, derivatives of 4-ethynylphenol have been synthesized and evaluated as potent angiogenesis and protein kinase inhibitors for cancer therapy.[11]
Polymer Chemistry and Materials Science
The dual functionality of 4-ethynylphenol makes it an excellent monomer for creating advanced polymers. The phenolic hydroxyl group can be used in the formation of polyesters or polyethers, while the alkyne can be used for cross-linking or post-polymerization modification via click chemistry. This allows for the design of materials with tailored thermal properties, solubility, and functionality.[12] For example, polymers derived from similar phenolic monomers have been investigated for their antioxidant properties.[13]
Biochemical Probes
The molecule has been reported for use as a fluorogenic and chromogenic probe for detecting bacterial enzymes, highlighting its utility in diagnostics and biochemical assays.[3]
Spectroscopic Signature
While experimental spectra should always be obtained for confirmation, the expected spectroscopic characteristics of 4-ethynylphenol are predictable based on its structure.[14][15]
| Spectroscopy Type | Expected Features |
| ¹H NMR | ~9.5-10 ppm (s, 1H): Phenolic -OH proton (position is concentration and solvent dependent). ~7.4 ppm (d, 2H) & ~6.8 ppm (d, 2H): Aromatic protons showing an AA'BB' splitting pattern typical of 1,4-disubstitution. ~3.0 ppm (s, 1H): Acetylenic C-H proton.[16] |
| ¹³C NMR | ~155-160 ppm: Aromatic carbon attached to the -OH group. ~130-135 ppm & ~115-120 ppm: Other aromatic carbons. ~83 ppm & ~77 ppm: Acetylenic carbons (C≡C). |
| IR Spectroscopy | ~3600-3200 cm⁻¹ (broad): O-H stretch from the phenol group. ~3300 cm⁻¹ (sharp): Acetylenic C-H stretch. ~2100 cm⁻¹ (weak to medium): C≡C triple bond stretch. ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.[15] |
| Mass Spectrometry | M⁺ peak at m/z = 118: Corresponding to the molecular ion [C₈H₆O]⁺. Fragmentation would likely involve loss of CO (m/z = 90) or C₂H (m/z = 93).[14] |
Safety, Handling, and Storage
Proper handling of 4-ethynylphenol is critical due to its potential hazards and instability.
| Safety Aspect | Recommendation | Source(s) |
| Hazards | Warning. Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). | [5][17] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection (P280). Use only in a well-ventilated area. | [5] |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray (P261). Wash skin thoroughly after handling. | [5][18] |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer below -20°C. The compound is unstable and can decompose. | [5][17] |
| In Case of Exposure | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |
Conclusion
4-Ethynylphenol is a powerful and versatile chemical building block whose strategic importance in modern organic synthesis continues to grow. Its unique combination of a reactive terminal alkyne and a nucleophilic phenol within a rigid aromatic framework provides chemists with a reliable platform for constructing complex molecules. From the development of next-generation kinase inhibitors in drug discovery to the synthesis of functional polymers in materials science, the applications of 4-ethynylphenol are both broad and impactful. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its full potential.
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